![molecular formula C8H4Cl2FN3O B14019695 5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)
5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one: is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process can be carried out under reflux conditions with methanol sodium (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions are possible, but detailed conditions are not specified.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents may include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms .
科学的研究の応用
Chemistry: The compound is used in the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities .
Biology and Medicine: Pyridopyrimidine derivatives, including 5,7-dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one, have shown potential as antiproliferative agents, tyrosine kinase inhibitors, and cyclin-dependent kinase inhibitors .
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties .
作用機序
The mechanism of action for 5,7-dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it may bind to the ATP-binding site of the kinase, thereby inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation .
類似化合物との比較
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[3,4-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Comparison: 5,7-dichloro-8-fluoro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one is unique due to the presence of both chlorine and fluorine atoms, which may enhance its biological activity and chemical stability compared to other pyridopyrimidine derivatives .
特性
分子式 |
C8H4Cl2FN3O |
|---|---|
分子量 |
248.04 g/mol |
IUPAC名 |
5,7-dichloro-8-fluoro-2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H4Cl2FN3O/c1-2-12-5-3(8(15)13-2)6(9)14-7(10)4(5)11/h1H3,(H,12,13,15) |
InChIキー |
KUNCTXITSPCFPH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


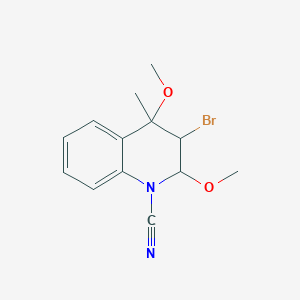

![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)
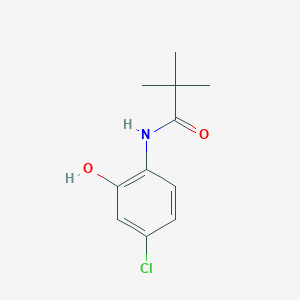
![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)
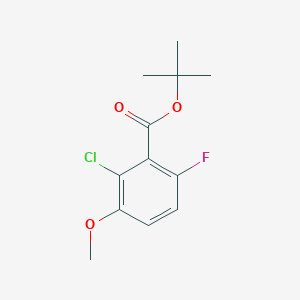
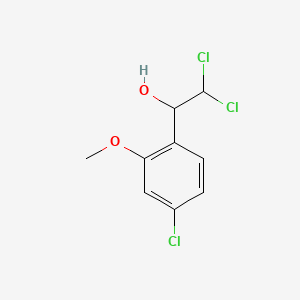
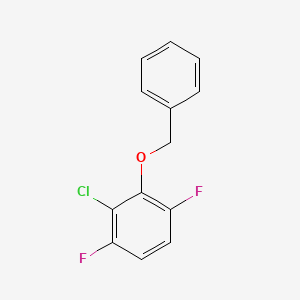
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene](/img/structure/B14019669.png)
![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)
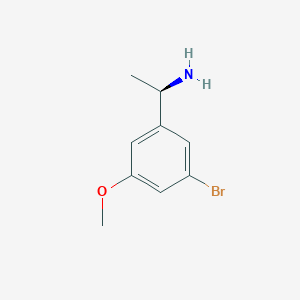
![N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine](/img/structure/B14019682.png)
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14019690.png)
